2-amino-3-(1H-indol-3-yl)propanamide hydrochloride
Overview
Description
An amino acid amide used as a substrate for studying the action of aminopeptidase enzyme. Note: The isomer L-Tryptophanamide, Hydrochloride is also available as Catalogue Number T895505
Mechanism of Action
Target of Action
H-DL-trp-nh2 HCl, also known as D,L-Tryptophanamide Hydrochloride, is an amino acid amide . It is primarily used as a substrate for studying the action of aminopeptidase enzymes .
Mode of Action
As a substrate for aminopeptidase enzymes, it likely interacts with these enzymes to facilitate their function . Aminopeptidases are responsible for removing amino acids from the N-terminus of proteins and peptides, which is a crucial process in protein degradation and regulation.
Biochemical Pathways
H-DL-trp-nh2 HCl is involved in the metabolism of tryptophan, an essential amino acid . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It is known that the compound is soluble in methanol and water , which could influence its absorption and distribution in the body.
Result of Action
Given its role as a substrate for aminopeptidase enzymes, it likely contributes to protein degradation and regulation processes .
Action Environment
The action, efficacy, and stability of H-DL-trp-nh2 HCl can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action could be influenced by the surrounding medium . Additionally, storage conditions can impact its stability, with recommendations for storage at 4°C, sealed, and away from moisture .
Biochemical Analysis
Biochemical Properties
It is known to interact with aminopeptidase enzymes These enzymes play a crucial role in protein degradation and regulation of biological processes
Molecular Mechanism
It is known to serve as a substrate for aminopeptidase enzymes , suggesting it may be involved in protein degradation processes
Metabolic Pathways
It is known that tryptophan, a related compound, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10;/h1-4,6,9,14H,5,12H2,(H2,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBDANBSEWOYKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915018 | |
Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95373-47-0 | |
Record name | 1H-Indole-3-propanamide, alpha-amino-, hydrocloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095373470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3-(1H-indol-3-yl)propanimidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.